

comprehensive literature review on Carpetimycin antibiotics

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Compound of Interest

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Carpetimycin Antibiotics: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycins are a group of carbapenem antibiotics first isolated in the early 1980s from *Streptomyces* species. Belonging to the broader class of β -lactam antibiotics, they exhibit a wide spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic species. This technical guide provides a comprehensive literature review of Carpetimycin antibiotics, focusing on their chemical properties, mechanism of action, antibacterial spectrum, and the methodologies used in their evaluation. Due to the limited recent research on this specific antibiotic family, this review primarily synthesizes the foundational studies from the 1980s and contextualizes their properties within the broader understanding of carbapenem antibiotics.

Chemical Structure and Properties

Carpetimycins A, B, C, and D are the primary identified members of this antibiotic family. They share the characteristic carbapenem core structure, which is a bicyclic system composed of a β -lactam ring fused to a five-membered ring that contains a double bond and a carbon atom instead of a sulfur atom, distinguishing them from penicillins.

Table 1: Physicochemical Properties of Carpetimycins

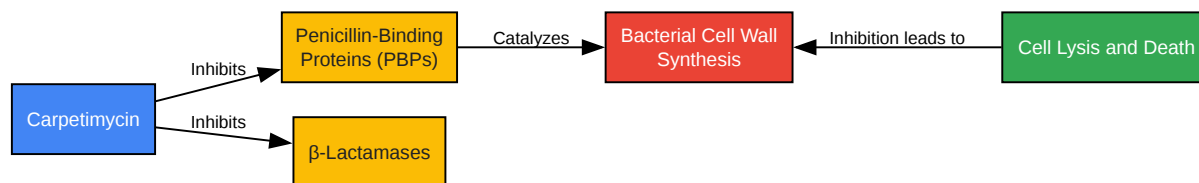
Property	Carpetimycin A	Carpetimycin B	Carpetimycin C	Carpetimycin D
Producing Organism	Streptomyces sp. KC-6643, S. griseus subsp. cryophilus	Streptomyces sp. KC-6643, S. griseus subsp. cryophilus	Streptomyces sp. KC-6643	Streptomyces sp. KC-6643
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₆ S	C ₁₄ H ₁₈ N ₂ O ₉ S ₂	C ₁₄ H ₂₀ N ₂ O ₆ S	C ₁₄ H ₂₀ N ₂ O ₉ S ₂
Molecular Weight	342.37 g/mol	422.43 g/mol	344.38 g/mol	424.44 g/mol
Structure	(5R,6R)-3-[(R)-[(1E)-2-(Acetylamino)ethyl]sulfinyl]-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid	(5R,6R)-3-[(R)-[(1E)-2-(Acetylamino)ethyl]sulfonyl]-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid	(5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid	(5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxysulfonyloxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Mechanism of Action

Like other β -lactam antibiotics, the primary mechanism of action of Carpetimycins is the inhibition of bacterial cell wall synthesis. They covalently bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death.

A key feature of Carpetimycins A and B is their potent inhibitory activity against a broad range of β -lactamases, the enzymes produced by bacteria to inactivate β -lactam antibiotics.^{[1][2]} They are effective against both penicillinase- and cephalosporinase-type β -lactamases, including those that are resistant to inhibition by clavulanic acid.^{[1][2]} This dual-action of direct

antibacterial activity and β -lactamase inhibition contributes to their broad spectrum of activity and their synergistic effects when combined with other β -lactam antibiotics.[1][2]



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Figure 1: Dual mechanism of action of Carpetimycin antibiotics.

Antibacterial Spectrum

Carpetimycins A and B have demonstrated a broad spectrum of potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as anaerobic species.[1][2]

Carpetimycin A is noted to be significantly more potent than Carpetimycin B.[1][2]

Table 2: In Vitro Antibacterial Activity of Carpetimycin A (MIC₉₀ in $\mu\text{g/mL}$)

Bacterial Group	MIC ₉₀ ($\mu\text{g/mL}$)
Escherichia coli and Klebsiella	0.39[1][2]
Proteus and Staphylococcus aureus	1.56[1][2]
Enterobacter and Citrobacter	3.13[1][2]

Note: MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

While the discovery of Carpetimycins C and D has been reported, detailed quantitative data on their antibacterial spectrum are not readily available in the published literature.

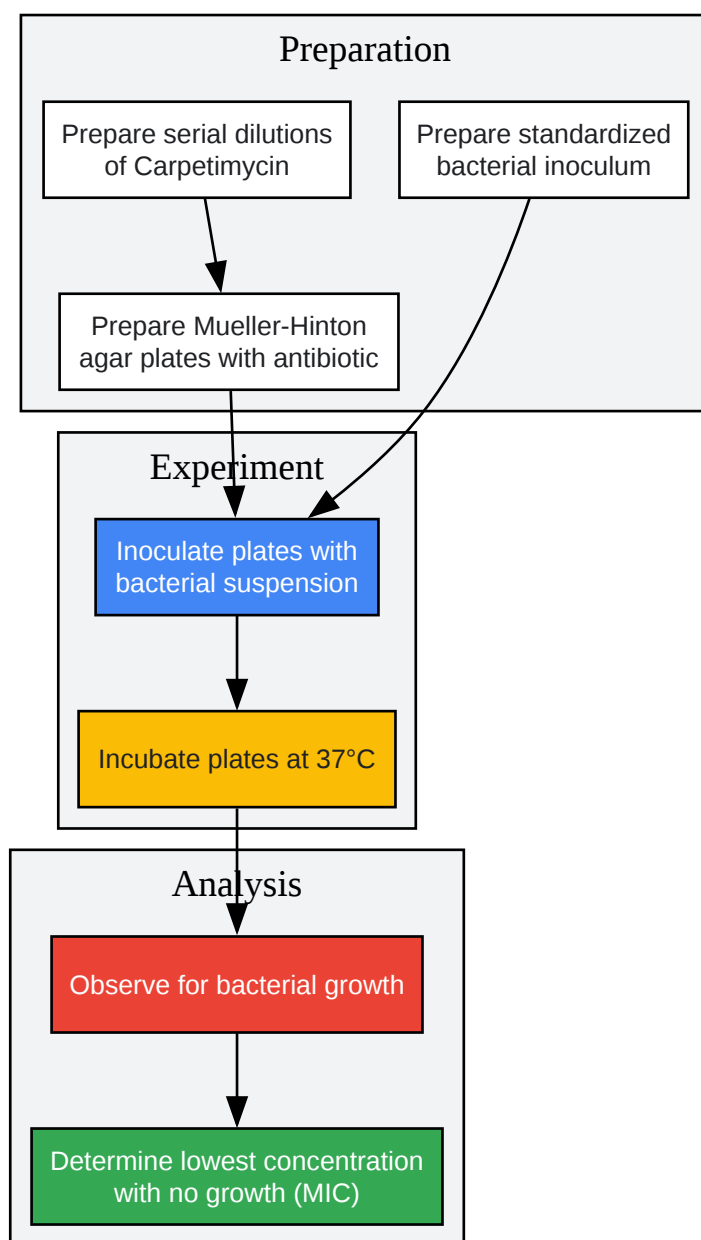
Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research on Carpetimycin antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

The MICs of Carpetimycins were determined using a standardized agar dilution method.

- **Preparation of Antibiotic Solutions:** Stock solutions of the Carpetimycin antibiotics were prepared and serially diluted to the desired concentrations.
- **Preparation of Agar Plates:** A defined volume of each antibiotic dilution was added to molten Mueller-Hinton agar and poured into petri dishes.
- **Inoculum Preparation:** Bacterial strains were grown overnight and then diluted to a standardized concentration, typically 10^4 colony-forming units (CFU) per spot.
- **Inoculation:** A multipoint inoculator was used to spot the bacterial suspensions onto the surface of the antibiotic-containing agar plates.
- **Incubation:** The plates were incubated at 37°C for 18-24 hours.
- **Reading of Results:** The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.



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Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

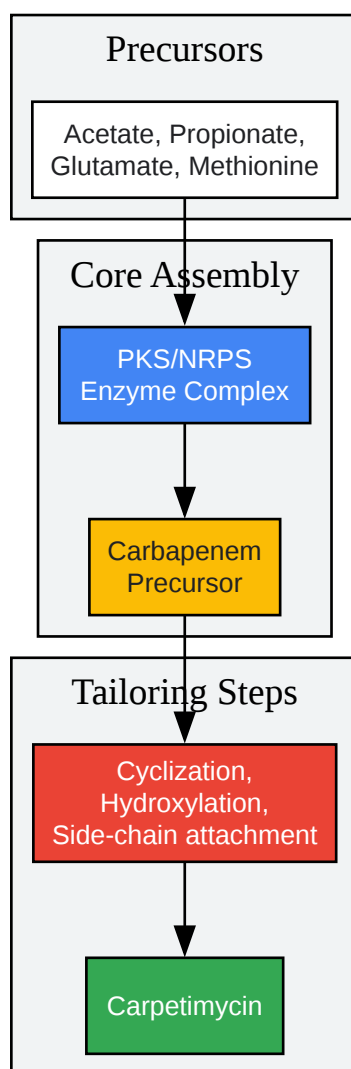
β-Lactamase Inhibition Assay

The ability of Carpetimycins to inhibit β-lactamase activity was assessed spectrophotometrically using a chromogenic cephalosporin substrate, such as nitrocefin.

- **Enzyme and Inhibitor Preparation:** A solution of β -lactamase enzyme was prepared. The Carpetimycin inhibitor was prepared at various concentrations.
- **Pre-incubation:** The enzyme and inhibitor were pre-incubated together for a defined period to allow for binding.
- **Substrate Addition:** The chromogenic substrate (e.g., nitrocefin) was added to the enzyme-inhibitor mixture.
- **Spectrophotometric Measurement:** The rate of hydrolysis of the substrate was measured by monitoring the change in absorbance at a specific wavelength over time.
- **Calculation of Inhibition:** The percentage of inhibition was calculated by comparing the rate of hydrolysis in the presence of the inhibitor to the rate in the absence of the inhibitor. The IC_{50} (the concentration of inhibitor required to reduce enzyme activity by 50%) was then determined.

Biosynthesis

The specific biosynthetic pathway for Carpetimycins has not been fully elucidated in the available literature. However, as carbapenems produced by *Streptomyces*, their biosynthesis is expected to follow the general pathway for this class of antibiotics, which involves a complex series of enzymatic reactions catalyzed by a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster.



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Figure 3: Hypothetical biosynthetic pathway for Carpetimycins.

Pharmacokinetics, Toxicology, and Clinical Studies

There is a notable absence of published data on the specific pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and toxicology of Carpetimycin antibiotics in preclinical or clinical studies. Furthermore, a thorough search of the literature and clinical trial registries reveals no evidence of Carpetimycins having entered clinical trials. The development of these antibiotics appears to have not progressed beyond initial discovery and in vitro characterization.

For context, the broader class of carbapenem antibiotics generally exhibits a good safety profile, with the most common adverse effects being gastrointestinal disturbances and injection site reactions. Some carbapenems have been associated with neurotoxicity at high doses, particularly in patients with renal impairment. They are typically eliminated via the kidneys, and dosage adjustments are often necessary for patients with reduced renal function.

Conclusion

The Carpetimycin family of antibiotics, particularly Carpetimycins A and B, demonstrated promising in vitro characteristics upon their discovery, including a broad antibacterial spectrum and potent β -lactamase inhibition. However, the lack of further published research and the absence of preclinical and clinical development data suggest that they did not advance as therapeutic candidates. This comprehensive review, based on the foundational literature, serves as a valuable resource for researchers interested in the history of carbapenem antibiotics and the potential for revisiting older, unexploited antibiotic scaffolds in the ongoing search for new antimicrobial agents. The potent β -lactamase inhibitory activity of the Carpetimycins, in particular, may hold relevance for modern drug discovery efforts focused on overcoming antibiotic resistance.

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